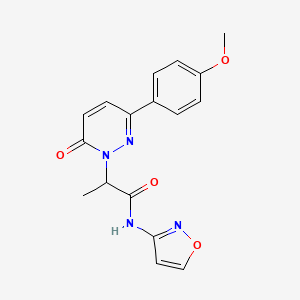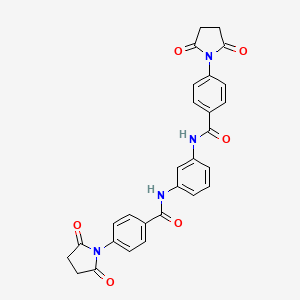
N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide), commonly known as PDPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PDPB is a bisamide derivative of pyrrolidinone that has been synthesized through various methods.
作用機序
PDPB exerts its effects through various mechanisms, including the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, PDPB can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Biochemical and physiological effects:
PDPB has been shown to have various biochemical and physiological effects. Studies have shown that PDPB can induce cell cycle arrest and apoptosis in cancer cells. PDPB has also been shown to have anti-inflammatory and anti-oxidant properties. Additionally, PDPB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
PDPB has several advantages as a research tool. It is a potent inhibitor of HDACs and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. However, PDPB has some limitations as a research tool. It has low solubility in water, making it difficult to administer in vivo. Additionally, PDPB has been shown to have cytotoxic effects at high concentrations, making it important to use appropriate dosages in lab experiments.
将来の方向性
There are several future directions for the study of PDPB. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of PDPB to better understand its properties and potential as a therapeutic agent.
Conclusion:
In conclusion, PDPB is a chemical compound that has gained significant attention in scientific research due to its unique properties. PDPB has been synthesized through various methods and has been extensively studied for its potential applications in cancer research, inflammation, and neuroprotection. PDPB exerts its effects through the inhibition of HDACs and has various biochemical and physiological effects. While PDPB has some limitations as a research tool, there are several future directions for the study of PDPB, including its potential as a cancer treatment and a therapeutic agent for neurodegenerative diseases.
合成法
PDPB can be synthesized through various methods, including the reaction of 1,3-phenylenediamine with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of a coupling agent. Another method involves the reaction of 1,3-phenylenediamine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in the presence of a base. The yield of PDPB varies depending on the method used.
科学的研究の応用
PDPB has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PDPB is in the field of cancer research. Studies have shown that PDPB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDPB has also been studied for its anti-inflammatory and anti-oxidant properties. Additionally, PDPB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O6/c33-23-12-13-24(34)31(23)21-8-4-17(5-9-21)27(37)29-19-2-1-3-20(16-19)30-28(38)18-6-10-22(11-7-18)32-25(35)14-15-26(32)36/h1-11,16H,12-15H2,(H,29,37)(H,30,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNLQLOAJUZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)
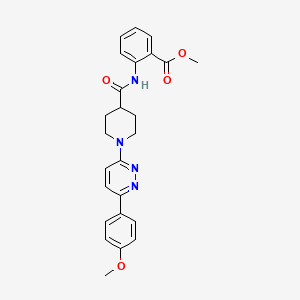



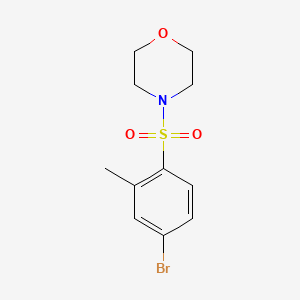
![1-[(4-Fluoro-2-methylphenyl)methyl]-N-[2-[2-[[1-[(4-fluoro-2-methylphenyl)methyl]cyclopropanecarbonyl]amino]ethyldisulfanyl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2702849.png)
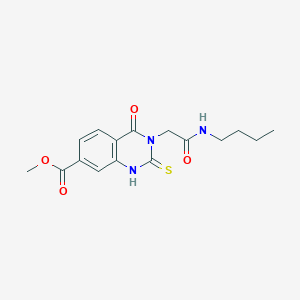
![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)
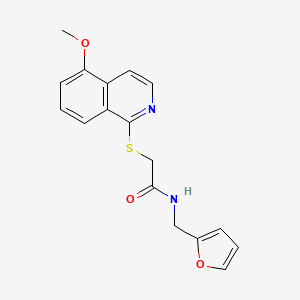
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2702856.png)
![Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2702860.png)
